molecular formula C8H18N2O B13780686 3-(Piperazin-1-yl)butan-2-ol CAS No. 74246-21-2

3-(Piperazin-1-yl)butan-2-ol

Katalognummer: B13780686
CAS-Nummer: 74246-21-2
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: LEDOWOUNDKUKOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with butan-2-ol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperazine reacts with a suitable butanol derivative, such as 2-chlorobutane, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene, and the product is purified through distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is typically isolated through distillation and further purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Piperazin-1-yl)butan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)butan-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the hydroxyl group and the length of the carbon chain influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

74246-21-2

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

3-piperazin-1-ylbutan-2-ol

InChI

InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3

InChI-Schlüssel

LEDOWOUNDKUKOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)O)N1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.